molecular formula C32H37NO9 B303690 Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

カタログ番号 B303690
分子量: 579.6 g/mol
InChIキー: ZVVUYEHJVGZWES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as CTSB inhibitor, is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications.

科学的研究の応用

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and osteoporosis. It has been found to have inhibitory effects on the activity of cathepsin B, a lysosomal cysteine protease that plays a crucial role in the development and progression of these diseases. Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has also been shown to have anti-inflammatory and anti-oxidant properties, which further support its potential therapeutic applications.

作用機序

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor exerts its inhibitory effects on cathepsin B by binding to its active site and preventing its enzymatic activity. This leads to the inhibition of the proteolytic degradation of extracellular matrix proteins, which is crucial for the invasion and metastasis of cancer cells. Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor also induces the accumulation of autophagosomes, which leads to the lysosomal dysfunction and subsequent cell death of cancer cells.
Biochemical and Physiological Effects
Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis and cell cycle arrest in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and prevent bone loss in osteoporosis. Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor has also been shown to reduce the levels of pro-inflammatory cytokines and reactive oxygen species, which suggests its potential anti-inflammatory and anti-oxidant effects.

実験室実験の利点と制限

One of the main advantages of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor in lab experiments is its specificity towards cathepsin B, which allows for the selective inhibition of its activity. This enables researchers to study the role of cathepsin B in various diseases and to develop potential therapeutic interventions. However, one of the limitations of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the research and development of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor. One of the potential applications is in the treatment of cancer, where it can be used as a single agent or in combination with other chemotherapeutic drugs. Another potential application is in the treatment of Alzheimer's disease, where it can be used to prevent the formation of amyloid beta plaques. Additionally, Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor can be further optimized to improve its solubility and bioavailability in vivo, which can enhance its therapeutic efficacy.
Conclusion
In conclusion, Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity towards cathepsin B and its inhibitory effects on its activity make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic efficacy.

合成法

The synthesis method of Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitor involves the reaction of diethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate with 2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is a yellow solid that can be purified through recrystallization.

特性

製品名

Diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

分子式

C32H37NO9

分子量

579.6 g/mol

IUPAC名

diethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C32H37NO9/c1-8-41-31(35)25-17(3)33-21-16-20(19-12-10-11-13-22(19)37-4)27(32(36)42-9-2)29(34)28(21)26(25)18-14-23(38-5)30(40-7)24(15-18)39-6/h10-15,20,26-27,33H,8-9,16H2,1-7H3

InChIキー

ZVVUYEHJVGZWES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4OC

正規SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。